molecular formula C11H16N2O B11903767 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Cat. No.: B11903767
M. Wt: 192.26 g/mol
InChI Key: SYTPLXBFRHFMTM-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to cyclize β-phenylethylamines into tetrahydroisoquinolines. The reaction typically involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent under reflux conditions .

Another method involves the reduction of 1-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one using hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Formation of 4-(1-nitroethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

    Reduction: Formation of 4-(1-ethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a Rho-kinase inhibitor, it binds to the catalytic domain of the enzyme, preventing its activation and subsequent phosphorylation of myosin light chain (MLC). This inhibition leads to relaxation of smooth muscle and potential therapeutic effects in conditions such as hypertension and asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminoethyl)-5,6,7,8-tetrahydroisoquinolin-3(2H)-one is unique due to its specific structural features, such as the presence of an aminoethyl group and a tetrahydroisoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-(1-aminoethyl)-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

InChI

InChI=1S/C11H16N2O/c1-7(12)10-9-5-3-2-4-8(9)6-13-11(10)14/h6-7H,2-5,12H2,1H3,(H,13,14)

InChI Key

SYTPLXBFRHFMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2CCCCC2=CNC1=O)N

Origin of Product

United States

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